4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid
Description
Properties
IUPAC Name |
4-[(2-butoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-4-5-12-26-18-11-8-16(14(2)3)13-19(18)27(24,25)21-17-9-6-15(7-10-17)20(22)23/h6-11,13-14,21H,4-5,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLAFKPWNRWCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid, with a CAS number of 941262-71-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a benzenesulfonamide moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and research findings.
The molecular formula of 4-[2-butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is , with a molecular weight of 391.5 g/mol. The compound's structure includes a butoxy group and a propan-2-yl substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Common Name | 4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid |
| CAS Number | 941262-71-1 |
| Molecular Formula | C20H25NO5S |
| Molecular Weight | 391.5 g/mol |
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for nucleic acid production.
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. Studies suggest that 4-[2-butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on human cell lines demonstrated that this compound reduced the expression of inflammatory markers in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory conditions.
- Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in decreased edema and pain response in models of acute inflammation, suggesting its efficacy as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and bacterial metabolism. The sulfonamide group is particularly crucial for its binding affinity to target proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
*Calculated based on formula. †Estimated based on substituent effects. ‡Range from .
Key Observations :
- Acidity : The electron-withdrawing sulfonamide group lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2). However, the isopropyl and butoxy groups (electron-donating) may slightly increase pKa relative to analogs with stronger electron-withdrawing groups (e.g., azo or trifluoromethyl substituents) .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:
- Sulfonamide Formation : Reacting a sulfonyl chloride derivative with an aniline-containing intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Etherification : Introducing the butoxy group via nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-5-isopropylbenzene) with butanol in the presence of a base like K₂CO₃ .
- Purification : Use HPLC (≥95% purity) for final compound validation, as described for structurally similar benzoic acid derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, sulfonamide NH, and butoxy/isopropyl groups. Compare shifts with analogs like 2-phenoxybenzoic acid (δ 7.5–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₅NO₅S: 415.14 g/mol).
Advanced Research Questions
Q. How does the propan-2-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The steric bulk of the propan-2-yl group reduces electrophilicity at the adjacent sulfonamide sulfur, slowing nucleophilic attack. To mitigate this:
- Optimize Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalytic Activation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates, as demonstrated in morpholine sulfonate substitutions .
- Computational Validation : Apply quantum chemical calculations (e.g., DFT) to model steric effects and predict reactive sites .
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions. Resolve them via:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and concentrations (e.g., 1–100 µM) .
- Data-Driven Analysis : Use chemical software (e.g., ICReDD’s reaction path search tools) to model bioactivity trends and identify outliers .
- Meta-Analysis : Cross-reference with structurally related compounds, such as benzenesulfonamides with tert-butyl groups, to contextualize results .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer : Scale-up challenges include byproduct formation and heat management. Address these by:
- Flow Chemistry : Implement continuous flow reactors for precise temperature control, as used in membrane separation technologies .
- Process Simulation : Use Aspen Plus or similar software to model mass transfer and optimize reagent stoichiometry .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
